(5Z)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Overview
Description
(5Z)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione: is a complex organic compound with a unique structure that includes a chloro, ethoxy, and hydroxy-substituted phenyl group attached to a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the substituted phenyl group, followed by its attachment to the diazinane trione core. Common reagents used in these reactions include chlorinating agents, ethoxylating agents, and hydroxylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chloro or ethoxy groups.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, this compound has potential therapeutic applications. It may be investigated for its effects on specific molecular targets, such as receptors or enzymes, and its ability to modulate biological processes.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also serve as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with receptor domains.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar chloro-substituted phenyl group but lacking the diazinane trione core.
Steviol glycoside: A compound with a similar phenyl group but different functional groups and biological properties.
2,2’-Bipyridyl: A compound with a similar aromatic structure but different substituents and applications.
Uniqueness
(5Z)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
(5Z)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O5/c1-3-22-10-6-7(5-9(15)11(10)18)4-8-12(19)16-14(21)17(2)13(8)20/h4-6,18H,3H2,1-2H3,(H,16,19,21)/b8-4- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXCCJQIGTZSRJ-YWEYNIOJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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